molecular formula C9H8F2O2 B2893467 4-(2,2-Difluoroethoxy)benzaldehyde CAS No. 128140-72-7

4-(2,2-Difluoroethoxy)benzaldehyde

Cat. No.: B2893467
CAS No.: 128140-72-7
M. Wt: 186.158
InChI Key: MFNUWGXZNWXFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a difluoroethoxy group at the para position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)benzaldehyde typically involves a two-step process :

    Stage 1: Difluoroethanol is reacted with sodium hydride in N,N-dimethylformamide (DMF) at 0°C for 15 minutes.

    Stage 2: The resulting intermediate is then reacted with 4-fluorobenzaldehyde in DMF at room temperature for approximately 4 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(2,2-Difluoroethoxy)benzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzaldehyde has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Lacks the difluoroethoxy group, making it less lipophilic.

    4-(2,2-Difluoroethoxy)benzoic acid: The oxidized form of 4-(2,2-Difluoroethoxy)benzaldehyde.

    4-(2,2-Difluoroethoxy)benzyl alcohol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interactions with other molecules.

Biological Activity

4-(2,2-Difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol. This compound has garnered attention in recent years for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological interactions, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a two-step process:

  • Reaction of Difluoroethanol with Sodium Hydride : This reaction occurs in N,N-dimethylformamide (DMF) at low temperatures (0°C).
  • Formation of Aldehyde : The intermediate from the first step is then reacted with 4-fluorobenzaldehyde in DMF at room temperature for approximately four hours.

The biological activity of this compound can be attributed to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the difluoroethoxy group enhances the compound's lipophilicity and membrane permeability, potentially facilitating interactions with cellular targets.

Research Findings

Recent studies have investigated the compound's interactions with various biomolecules:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests showed inhibition zones indicating effectiveness against Gram-positive bacteria.
  • Anticancer Potential : Research has indicated that compounds similar to this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and death.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Results : The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Investigation of Anticancer Effects :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, suggesting potential as an anticancer agent.

Comparative Analysis

The unique difluoroethoxy group in this compound differentiates it from structurally similar compounds such as 4-fluorobenzaldehyde and 4-(2,2-difluoroethoxy)benzoic acid. This group enhances lipophilicity and may contribute to improved biological activity compared to its analogs.

CompoundMolecular FormulaBiological ActivityNotes
This compoundC9H8F2O2Antimicrobial, AnticancerUnique difluoroethoxy group
4-FluorobenzaldehydeC7H5ClOLimited biological studiesLacks difluoroethoxy group
4-(2,2-Difluoroethoxy)benzoic acidC9H9F2O3Potentially similar activityOxidized form

Properties

IUPAC Name

4-(2,2-difluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNUWGXZNWXFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128140-72-7
Record name 4-(2,2-difluoroethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

With reference to the document (J. Med. Chem., (1994), 37, 3977-3985), sodium hydride (3.36 g, 55%, 77.1 mmol) was added to a solution of DMF (100 mL) containing 2,2-difluoroethanol (5.75 g, 70.1 mmol) over 5 minutes under nitrogen gas flow under ice-cooling. The mixture was stirred at the same temperature for 10 minutes, and then a solution of DMF (40 mL) containing 4-fluorobenzaldehyde (9.56 g, 77.0 mmol) was added dropwise thereto over 5 minutes. The mixture was stirred at room temperature for 4 hours and was then poured into ice water (500 mL). The resulting mixture was extracted with ether:hexane (300 mL, 1:1, v/v) three times. The extracted organic layer was washed with water (300 mL) three times and then with saturated brine, and was dried over anhydrous magnesium sulfate. Then, the solvent was evaporated to give a crude product. An ether/hexane mixture solution (20 mL, 1:10, v/v) was added to the crude product, and the supernatant fluid was removed. This procedure was repeated four times in total to wash the crystals to give 10.1 g of the title compound (colorless crystalline solid, yield: 77%).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
9.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

A mixture of commercially available 4-hydroxybenzaldehyde (2.000 g; 16.40 mmol), 2,2-difluoroethyl trifluoromethanesulfonate (3.506 g; 16.40 mmol), and Cs2CO3 (8.004 g; 24.60 mmol) in anh. DMF (30 ml) was stirred at rt, under nitrogen, for 18 h. Water and AcOEt were added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 4-(2,2-difluoroethoxy)benzaldehyde as an orange oil. LC-MS (conditions A): tR=0.65 min.; no ionisation.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.506 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.004 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.